Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate
Description
Properties
Molecular Formula |
C15H14O6 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3 |
InChI Key |
QJDZVWNWBRIVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
Furan-2,3-diones are versatile intermediates for constructing fused heterocycles. As demonstrated in the synthesis of anthraquinone dyes (Search Result), these diones undergo cyclocondensation with aromatic amines or diamines to form quinoxalines or related structures. Adapting this approach, the 3,4-dimethoxybenzoyl group could be introduced via a substituted aniline derivative.
Representative Procedure:
-
Reactant Preparation :
-
Furan-2,3-dione (1 mmol) and 3,4-dimethoxyaniline (1 mmol) are stirred in benzene (60 mL) for 48 hours.
-
Precipitated product is filtered and recrystallized from DMF.
-
Key Data:
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the furan-2,3-dione, followed by cyclodehydration. Steric and electronic effects from the 3,4-dimethoxy groups may influence regioselectivity.
Friedel-Crafts Acylation of Furan Carboxylates
Direct Acylation Strategy
Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For furans, however, the electron-rich nature of the ring complicates direct acylation due to over-reactivity. A moderated approach using Lewis acids (e.g., AlCl₃) and acyl chlorides could be employed.
Representative Procedure:
-
Substrate Preparation :
-
Methyl furan-2-carboxylate (1 mmol) is dissolved in dry dichloromethane.
-
3,4-Dimethoxybenzoyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol) are added at 0°C.
-
The mixture is stirred at room temperature for 12 hours.
-
Key Data:
Limitations and Mitigations
-
Regioselectivity : Acylation may occur at the 4- or 5-position of the furan. Directed ortho-metalation or protecting groups could enhance selectivity.
-
Side Reactions : Over-acylation or ring-opening may occur; controlled stoichiometry and low temperatures are critical.
Bromination Followed by Cross-Coupling
Sequential Functionalization
This two-step approach involves brominating a preformed furan carboxylate, followed by Suzuki-Miyaura coupling with a 3,4-dimethoxybenzoyl boronic acid. Search Result highlights bromination methods for pyrazine carboxylates, which are transferable to furan systems.
Step 1: Bromination of Methyl Furan-2-Carboxylate
Step 2: Suzuki Coupling with 3,4-Dimethoxybenzoyl Boronic Acid
| Parameter | Value/Description | Source Analogy |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | N/A (Standard method) |
| Base | K₂CO₃ | N/A (Standard method) |
| Solvent | Dioxane/H₂O | (Section 3.3) |
Oxidative Cyclization of Enynones
Furan Ring Construction
Search Result describes the synthesis of grisane systems via furan addition to ynolates, followed by hydrogenation. Adapting this, a 3,4-dimethoxybenzoyl-substituted enynone could cyclize to form the furan core.
Representative Procedure:
-
Enynone Synthesis :
-
Methyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-ynoate is prepared via Claisen condensation.
-
-
Cyclization :
-
The enynone is treated with furan in THF, followed by hydrogenation (Pd/C, H₂).
-
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols of the benzoyl moiety.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Signal Transduction: May interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the furan ring, which significantly alter physicochemical properties and bioactivity. Key comparisons include:
Physicochemical Properties
- Solubility : The 3,4-dimethoxybenzoyl group enhances solubility in polar solvents compared to nitro- or bromo-substituted analogs (e.g., Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate, which is less polar) .
- Stability : Electron-donating methoxy groups in the dimethoxybenzoyl derivative likely improve oxidative stability relative to nitro-substituted compounds, which may decompose under strong reducing conditions .
Biological Activity
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity in various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan ring and a benzoyl moiety with two methoxy groups at the 3 and 4 positions. This unique structure contributes to its diverse chemical properties and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains a furan ring and a carboxylate group | Potential anticancer activity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Enzymes : The compound can inhibit enzymes related to oxidative stress pathways, such as NADPH oxidase, which plays a role in the production of reactive oxygen species (ROS) that contribute to cancer progression.
- Modulation of Signaling Pathways : It influences signaling pathways associated with inflammation and cell survival, notably the NF-κB pathway. This modulation can lead to reduced inflammation and altered survival signals in cancer cells.
- Induction of Apoptosis : this compound has been shown to induce apoptosis through mitochondrial pathways and activation of caspases, which are crucial for programmed cell death.
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notable findings include:
- Broad Cytotoxic Activity : The compound exhibits potent cytotoxicity across a range of cancer cell lines, including neuroblastoma and glioblastoma. For instance, it demonstrated an LC50 (lethal concentration for 50% of cells) value significantly lower than that of existing treatments .
| Cell Line | LC50 (nM) | Comparison with Control |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | 15× lower than standard treatment |
| BE (Neuroblastoma) | 18.9 | Highly sensitive |
| SK (Other Cancer Line) | >1000 | Less sensitive |
- Enhanced Efficacy with Combination Treatments : When combined with ionizing radiation, this compound showed improved efficacy compared to radiation alone, indicating its potential as an adjunct therapy .
Case Studies
- Neuroblastoma Treatment : In a study involving neuroblastoma cell lines, this compound was found to significantly enhance cell death when used in conjunction with radiation therapy. The combination resulted in a synergistic effect that increased overall treatment efficacy .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls. These findings suggest that the compound not only has direct cytotoxic effects but may also impact tumor microenvironments favorably .
Q & A
Q. What are the bottlenecks in scaling up synthesis for preclinical studies?
- Challenges :
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Intermediate Stability : Brominated intermediates (e.g., methyl 5-bromofuran-2-carboxylate) degrade under prolonged storage; optimize in-situ generation .
- Solutions : Use flow chemistry for continuous production and real-time monitoring via PAT (Process Analytical Technology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
